Structural Chemotype Divergence: Pyrrolidinyl Ethanone vs. Thiazolyl Acetamide Termini Redirect Target Class Engagement
The pyrrolidinyl ethanone terminus of the target compound distinguishes it from the thiazolyl acetamide terminus of VU0240551, the most potent characterized KCC2 inhibitor (IC₅₀ = 560 nM) within the 6-phenylpyridazin-3-yl sulfanyl scaffold series. The tertiary amide in the target compound replaces the secondary amide of VU0240551, eliminating one hydrogen-bond donor while retaining the acceptor, and the pyrrolidine ring contributes increased basicity (pKa ≈ 11.3 vs. thiazole pKa ≈ 2.5) [1]. This chemotype divergence has been shown in the broader pyridazine literature to redirect target selectivity away from ion channels toward other protein families; the thiophene ethanone analog (differing only in the heterocycle attached to the ethanone) binds orexin receptor type 1 with IC₅₀ = 1,090 nM rather than KCC2 [2] [3].
| Evidence Dimension | Target selectivity associated with ethanone-terminal heterocycle variation on the 6-phenylpyridazin-3-yl sulfanyl scaffold |
|---|---|
| Target Compound Data | Pyrrolidinyl ethanone terminus; target profile uncharacterized (no primary screening data available in public domain) |
| Comparator Or Baseline | VU0240551 (thiazolyl acetamide): KCC2 IC₅₀ = 560 nM; Thiophene ethanone analog: Orexin R1 IC₅₀ = 1,090 nM |
| Quantified Difference | Target class engagement shifts from cation-chloride cotransporter (KCC2, 560 nM) to GPCR (orexin R1, 1,090 nM) upon substituting acetamide-thiazole with ethanone-thiophene; pyrrolidine ethanone is predicted to occupy a third, distinct pharmacological space |
| Conditions | VU0240551: K⁺ uptake assay in KCC2-overexpressing HEK293 cells; Thiophene analog: PubChem BioAssay AID 504701 (orexin receptor type 1, recombinant human) |
Why This Matters
Procurement of the pyrrolidinyl ethanone variant is essential for probing pharmacological space orthogonal to both the ion-channel-targeting acetamide series and the GPCR-targeting thiophene ethanone series, enabling discovery of novel target interactions inaccessible to existing analogs.
- [1] Delpire E, et al. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proc Natl Acad Sci U S A. 2009;106(22):9083-9088. (VU0240551 IC₅₀ = 560 nM) View Source
- [2] BindingDB Entry BDBM79876. 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone. Orexin/Hypocretin receptor type 1 IC₅₀ = 1,090 nM. PubChem BioAssay AID 504701. View Source
- [3] Zhao Y, et al. Structure of the human cation-chloride cotransport KCC1 in an outward-open state. Proc Natl Acad Sci U S A. 2022;119(29):e2109083119. (VU0463271 structural characterization) View Source
